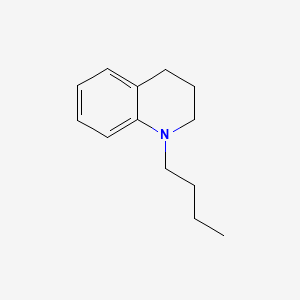

Quinoline, 1-butyl-1,2,3,4-tetrahydro-

Description

Structural Significance and Research Context of the 1,2,3,4-Tetrahydroquinoline (B108954) Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. wikipedia.orgnih.gov Its prevalence is noted in a wide array of natural products and synthetic pharmaceuticals, underscoring its importance as a synthetic target for chemists. nih.govnih.gov The inherent structural features of this scaffold allow for diverse functionalization, leading to a broad spectrum of biological activities.

Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry, with examples including the antiarrhythmic drug nicainoprol, the schistosomicide oxamniquine, and the antiviral and antifungal antibiotic virantmycin. wikipedia.org The development of novel derivatives of 1,2,3,4-tetrahydroquinolines is an active area of research, with studies exploring their potential as inhibitors of biological targets like NF-κB, which is implicated in cancer.

The synthesis of the 1,2,3,4-tetrahydroquinoline core is typically achieved through the hydrogenation of the corresponding quinoline (B57606) using heterogeneous catalysts. wikipedia.org A variety of synthetic methods, including domino reactions, have been developed to generate these scaffolds with diverse substitution patterns, highlighting the ongoing efforts to expand the chemical space around this important heterocyclic system. nih.gov

The Position of 1-Butyl-1,2,3,4-Tetrahydroquinoline in Contemporary Organic Chemistry

While specific research on 1-Butyl-1,2,3,4-tetrahydroquinoline is not extensively documented in publicly available literature, its position in contemporary organic chemistry can be inferred from the broader context of N-alkylated tetrahydroquinolines. The introduction of an alkyl group, such as a butyl group, onto the nitrogen atom of the tetrahydroquinoline ring can significantly influence the compound's physicochemical properties and biological activity.

The synthesis of N-alkylated tetrahydroquinolines can be achieved through various methods, including the direct N-alkylation of 1,2,3,4-tetrahydroquinoline. For instance, a one-pot transfer hydrogenation and N-alkylation of quinolines with alcohols, mediated by a Pd/C/Zn mixture, has been shown to produce N-alkylated tetrahydroquinolines in excellent yields. nist.gov Such synthetic strategies provide an atom-efficient pathway to these derivatives.

The creation of hybrid molecules incorporating the 1,2,3,4-tetrahydroquinoline scaffold is another area of interest. For example, a hybrid of ibuprofen (B1674241) and 1,2,3,4-tetrahydroquinoline has been synthesized and evaluated for its biological activities. mdpi.com This approach aims to combine the pharmacological properties of two distinct fragments into a single molecule.

Fundamental Research Questions Pertaining to N-Alkyl-1,2,3,4-Tetrahydroquinolines

The study of N-alkyl-1,2,3,4-tetrahydroquinolines, including the 1-butyl derivative, raises several fundamental research questions that drive further investigation:

Impact of N-Alkylation on Biological Activity: How does the nature of the N-alkyl substituent (e.g., chain length, branching) influence the biological and pharmacological properties of the tetrahydroquinoline scaffold? For instance, studies on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have shown that the N-substituent plays a crucial role in their activity as tubulin polymerization inhibitors. nih.gov

Structure-Activity Relationships (SAR): What are the detailed structure-activity relationships for N-alkylated tetrahydroquinolines in various biological assays? Understanding how modifications to the alkyl chain affect potency, selectivity, and pharmacokinetic properties is essential for rational drug design.

Development of Novel Synthetic Methodologies: What new and efficient synthetic routes can be developed for the selective N-alkylation of the tetrahydroquinoline ring? The exploration of green and atom-economical methods remains a significant goal in organic synthesis. nih.gov

Conformational Analysis: How does the N-alkyl group influence the conformational preferences of the tetrahydroquinoline ring system, and how do these conformational changes relate to biological activity?

Physicochemical and Spectroscopic Data

Detailed experimental data specifically for 1-Butyl-1,2,3,4-tetrahydroquinoline is scarce in the reviewed literature. However, data for the parent compound, 1,2,3,4-Tetrahydroquinoline, is well-documented and provides a baseline for understanding the properties of its N-alkylated derivatives.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | nih.govnist.govnist.gov |

| Molar Mass | 133.19 g/mol | nih.gov |

| Appearance | Colorless to yellow oily liquid | wikipedia.orgnih.gov |

| Melting Point | 20 °C | wikipedia.orgnist.gov |

| Boiling Point | 251 °C | wikipedia.orgnist.gov |

| Density | 1.0599 g/cm³ | wikipedia.org |

| CAS Number | 635-46-1 | nist.govnist.gov |

Table 2: Spectroscopic Data for 1,2,3,4-Tetrahydroquinoline

| Spectroscopy Type | Data Summary | Reference |

| ¹H NMR | Spectra available, showing characteristic peaks for the aromatic and aliphatic protons. | nih.govchemicalbook.com |

| ¹³C NMR | Data available for the carbon skeleton. | |

| IR | Spectra show characteristic N-H and C-H stretching frequencies. | nih.govnist.gov |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. | nih.govmcmaster.ca |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-3-10-14-11-6-8-12-7-4-5-9-13(12)14/h4-5,7,9H,2-3,6,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWBVBCKPRGRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074648 | |

| Record name | Quinoline, 1-butyl-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6613-30-5 | |

| Record name | 1-Butyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6613-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 1-butyl-1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006613305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1-butyl-1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1-butyl-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 1,2,3,4 Tetrahydroquinoline and Its Analogues

Approaches to the 1,2,3,4-Tetrahydroquinoline (B108954) Core Structure

The 1,2,3,4-tetrahydroquinoline (THQ) core is a key structural motif found in numerous pharmacologically active compounds. thieme-connect.com Its synthesis is a well-explored area of heterocyclic chemistry, with methods ranging from the reduction of aromatic precursors to complex cyclization and multicomponent reactions. researchgate.net

The most direct route to the 1,2,3,4-tetrahydroquinoline scaffold is the selective hydrogenation of the corresponding quinoline (B57606) precursor. This transformation targets the nitrogen-containing ring for reduction while leaving the benzene (B151609) ring intact. Catalytic hydrogenation is a primary method, valued for its high atom efficiency. thieme-connect.com

A range of catalytic systems have been developed to achieve this selective reduction. Noble metals such as palladium, rhodium, ruthenium, and iridium are commonly used. thieme-connect.com For instance, a nitrogen-doped carbon-supported palladium (Pd/CN) catalyst has demonstrated high activity, affording 1,2,3,4-tetrahydroquinolines in yields of 86.6–97.8% at 50 °C and 20 bar of H₂. rsc.orgrsc.org Unsupported nanoporous gold (AuNPore) has also been employed as a recyclable catalyst, using an organosilane with water as the hydrogen source for a highly efficient and regioselective hydrogenation. organic-chemistry.org

Beyond precious metals, catalysts based on non-noble metals like cobalt, iron, and nickel have gained attention. A granular cobalt catalyst, prepared from cobalt(II) acetate (B1210297) and zinc powder, effectively hydrogenates various quinolines to their tetrahydroquinoline derivatives under 30 bar of H₂. thieme-connect.com Additionally, a system combining inexpensive CoBr₂·H₂O with a terpyridine ligand catalyzes transfer hydrogenation using ammonia-borane (NH₃·BH₃) as the hydrogen source under ambient conditions. organic-chemistry.org A ligand- and base-free silver-catalyzed reduction at room temperature has also been reported, where the effective reducing species was identified as Ag-H. organic-chemistry.org

| Catalyst | Hydrogen Source | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd/CN | H₂ (20 bar) | 50 °C | 86.6–97.8% | rsc.orgrsc.org |

| AuNPore | Organosilane/H₂O | Not specified | High | organic-chemistry.org |

| Co(OAc)₂/Zn | H₂ (30 bar) | 70–150 °C | Up to 96% | thieme-connect.com |

| CoBr₂·H₂O/terpyridine | NH₃·BH₃ | Ambient | Good to excellent | organic-chemistry.org |

| Ag (catalyst free) | Not specified (Ag-H species) | Room Temperature | Good | organic-chemistry.org |

| B(C₆F₅)₃ | Hydrosilanes | Not specified | Good | organic-chemistry.org |

Cyclization reactions build the heterocyclic ring from acyclic or partially cyclic precursors, offering pathways to highly substituted tetrahydroquinolines.

The Friedländer synthesis is a classic method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzyl ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases and typically proceeds through an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. wikipedia.orgnih.gov Subsequent reduction is then required to yield the 1,2,3,4-tetrahydroquinoline. A modified Friedländer approach involves the oxidative cyclization of a 2-aminobenzyl alcohol with a ketone, catalyzed by ruthenium. jk-sci.com

The Povarov reaction is another powerful strategy, typically classified as a formal [4+2] inverse-electron-demand aza-Diels-Alder reaction. nih.govresearchgate.net In its most common form, it is a three-component reaction between an aniline, an aldehyde, and an activated alkene (dienophile). researchgate.netnumberanalytics.com This reaction directly constructs the tetrahydroquinoline core with the potential for creating multiple stereocenters. researchgate.net The mechanism can proceed through a concerted cycloaddition or a stepwise ionic pathway involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution. researchgate.netbohrium.com Lewis acids, Brønsted acids, and organocatalysts are frequently used to promote the reaction. numberanalytics.combohrium.com

Other notable cyclization strategies include:

Dehydrative cyclization of 2-aminochalcones , which can be followed by an asymmetric reduction using a chiral phosphoric acid catalyst and a Hantzsch ester to produce enantiomerically enriched tetrahydroquinolines. organic-chemistry.org

Intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines, catalyzed by gold, which provides good yields and excellent regioselectivity. organic-chemistry.org

Reductive cyclization of substrates like 2-nitrochalcones under catalytic hydrogenation conditions. nih.gov

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach offers significant advantages in terms of synthetic economy and the rapid generation of chemical diversity. nih.gov

The Povarov reaction , as discussed previously, is a premier example of an MCR used for synthesizing the tetrahydroquinoline scaffold. numberanalytics.comthieme-connect.com Its ability to combine anilines, aldehydes, and alkenes in one pot makes it a versatile tool for creating complex and diverse libraries of tetrahydroquinoline derivatives. researchgate.net

Another important class of MCRs is the A³ coupling (Aldehyde-Alkyne-Amine), which typically yields propargylamines. wikipedia.orgmdpi.com While its primary product is not a tetrahydroquinoline, the propargylamine (B41283) products can serve as versatile intermediates for the synthesis of various nitrogen-containing heterocycles. mdpi.comresearchgate.net

Domino reactions, also known as cascade or tandem reactions, are closely related to MCRs and are highly effective for synthesizing tetrahydroquinolines. nih.gov These sequences involve multiple bond-forming events occurring under the same reaction conditions without isolating intermediates. Examples include domino Knoevenagel/hetero-Diels–Alder reactions and sequences involving reduction followed by cyclization. researchgate.netnih.gov

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is an elegant and atom-economical strategy for forming C-N and C-C bonds. organic-chemistry.org The process involves the temporary removal of hydrogen from a substrate (typically an alcohol) by a catalyst to form a reactive carbonyl intermediate. This intermediate then reacts with a nucleophile (like an amine), and the catalyst subsequently returns the "borrowed" hydrogen to a new position in the molecule, completing the catalytic cycle with water as the sole byproduct. organic-chemistry.orgacs.org

While often used for N-alkylation (see section 2.2.1), the BH principle has also been applied to the construction of the tetrahydroquinoline ring itself. A notable example is the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, promoted by a manganese PN³ pincer complex. nih.govacs.org This one-pot cascade reaction forms both a C-C and a C-N bond, first via dehydrogenative coupling to form a quinoline intermediate, which is then hydrogenated in situ by the same catalytic system to afford the final tetrahydroquinoline product. nih.gov This approach avoids the need for external reducing agents and showcases the efficiency of BH catalysis in complex heterocyclic synthesis. nih.gov

Introduction and Modification of the N-Butyl Group

Once the 1,2,3,4-tetrahydroquinoline core is obtained, the final step in synthesizing the target compound is the introduction of the butyl group at the nitrogen atom.

Several methods exist for the N-alkylation of the 1,2,3,4-tetrahydroquinoline secondary amine.

A traditional approach involves direct N-alkylation with a butyl halide (e.g., butyl bromide or butyl iodide) in the presence of a base. Another common and effective strategy is reductive amination . This involves reacting 1,2,3,4-tetrahydroquinoline with butyraldehyde (B50154) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride to yield 1-butyl-1,2,3,4-tetrahydroquinoline.

More advanced, one-pot procedures have been developed that combine the reduction of quinoline with subsequent N-alkylation. For example, a boronic acid-catalyzed tandem reaction has been demonstrated where quinoline is first reduced to tetrahydroquinoline by a Hantzsch ester, followed by reductive alkylation with an aldehyde in the same pot. organic-chemistry.orgacs.org This method provides a step-economical route directly from quinolines to N-alkyl tetrahydroquinolines under mild conditions. acs.org

The Borrowing Hydrogen (BH) methodology offers a particularly green and efficient alternative for N-alkylation. organic-chemistry.orgnih.gov In this approach, 1,2,3,4-tetrahydroquinoline is reacted directly with butan-1-ol. A ruthenium catalyst, often in combination with a phosphine (B1218219) ligand, temporarily oxidizes the butanol to butyraldehyde. organic-chemistry.orgacs.org The aldehyde then undergoes a condensation reaction with the tetrahydroquinoline amine, and the resulting iminium ion is reduced by the catalyst using the hydrogen originally borrowed from the alcohol. acs.org This process is highly atom-economical, as water is the only byproduct, avoiding the use of stoichiometric reagents or alkyl halides. organic-chemistry.orgrsc.org

| Methodology | Alkylating Agent | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Direct Alkylation | Butyl Halide | Base (e.g., K₂CO₃) | Traditional method, may lead to overalkylation. | General Knowledge |

| Reductive Amination | Butyraldehyde | Reducing Agent (e.g., NaBH₄) | High yields, controlled alkylation. | thieme.de |

| Tandem Reduction/Alkylation | Quinoline + Butyraldehyde | Boronic Acid / Hantzsch Ester | One-pot synthesis from quinoline. | acs.org |

| Borrowing Hydrogen | Butan-1-ol | Ruthenium complex | Atom-economical, water is the only byproduct. | organic-chemistry.orgacs.org |

Regio- and Stereocontrol in Syntheses of Substituted 1,2,3,4-Tetrahydroquinolines

The synthesis of substituted 1,2,3,4-tetrahydroquinolines often requires precise control over the regioselectivity and stereoselectivity of the reactions to obtain the desired isomers. This is particularly crucial when introducing substituents on the carbocyclic or heterocyclic rings in addition to the N-butyl group.

Diastereoselective Synthesis of Tetrahydroquinoline Derivatives

The diastereoselective synthesis of substituted tetrahydroquinolines can be achieved through various cycloaddition and multicomponent reactions. A notable example is the highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. frontiersin.org This method allows for the efficient synthesis of 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities, often greater than 20:1. frontiersin.org While these examples are for N-tosylated compounds, the tosyl group can potentially be removed and the resulting secondary amine alkylated to introduce the butyl group.

| Entry | Dienophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenylacetonitrile | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-phenyl-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 96 | >20:1 |

| 2 | 4-Bromophenylacetonitrile | 2-(4-bromophenyl)-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 95 | >20:1 |

| 3 | 4-Ethynylphenylacetonitrile | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-ethynylphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 92 | >20:1 |

| 4 | 3-Bromophenylacetonitrile | 2-(3-bromophenyl)-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 93 | >20:1 |

| 5 | 2,4-Dichlorophenylacetonitrile | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2,4-dichlorophenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 91 | >20:1 |

Table 1: Examples of Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation. frontiersin.org

Enantioselective Approaches and Kinetic Resolutions

The preparation of enantiomerically pure substituted 1-butyl-1,2,3,4-tetrahydroquinolines can be approached through asymmetric synthesis or by the resolution of a racemic mixture. Kinetic resolution is a powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org

A prominent method for the kinetic resolution of substituted tetrahydroquinolines involves lithiation in the presence of a chiral ligand, such as sparteine, followed by an electrophilic quench. nih.govnih.gov This has been successfully applied to N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, achieving high levels of enantioselectivity. nih.govnih.gov The resulting enantioenriched N-Boc-tetrahydroquinoline can then be deprotected and N-butylated.

Enzymatic kinetic resolutions are also a viable strategy. For instance, racemic 8-amino-5,6,7,8-tetrahydroquinoline has been resolved using enzymatic methods. wikipedia.org Furthermore, dynamic kinetic resolution, which combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. wikipedia.orgnih.govyoutube.com

| Substrate | Chiral Ligand | Electrophile | Product Configuration | Enantiomeric Excess (ee) of Recovered Starting Material |

| N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | (-)-Sparteine | D₂O | (R) | 99% |

| N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | (+)-Sparteine | D₂O | (S) | >99% |

| N-Boc-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline | (+)-Sparteine | D₂O | (S) | 98% |

| N-Boc-2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoline | (+)-Sparteine | D₂O | (S) | 98% |

| N-Boc-2-(naphthalen-2-yl)-1,2,3,4-tetrahydroquinoline | (+)-Sparteine | D₂O | (S) | 96% |

Table 2: Kinetic Resolution of N-Boc-2-Aryl-1,2,3,4-tetrahydroquinolines via Lithiation/Electrophilic Quench. nih.gov

Selective Introduction of Substituents via Lithiation-Electrophilic Quench

The selective functionalization of the tetrahydroquinoline ring can be achieved through directed metalation followed by quenching with an electrophile. The treatment of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines with n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) results in efficient lithiation at the 2-position. nih.govnih.gov The resulting organolithium species can be trapped with a variety of electrophiles to introduce substituents at this position. nih.govnih.gov This method provides access to tetrahydroquinolines that are fully substituted at the carbon alpha to the nitrogen atom. nih.govnih.gov The N-Boc protecting group is crucial for directing the lithiation and can be subsequently removed to allow for N-butylation.

| Enantioenriched Starting Material (S-configuration) | Electrophile | Product | Yield (%) |

| (S)-N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | D₂O | (S)-N-Boc-2-deuterio-2-phenyl-1,2,3,4-tetrahydroquinoline | 95 |

| (S)-N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | MeI | (S)-N-Boc-2-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline | 95 |

| (S)-N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | Allyl bromide | (S)-N-Boc-2-allyl-2-phenyl-1,2,3,4-tetrahydroquinoline | 80 |

| (S)-N-Boc-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline | MeI | (S)-N-Boc-2-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinoline | 95 |

| (S)-N-Boc-2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoline | MeI | (S)-N-Boc-2-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline | 95 |

Table 3: Lithiation-Electrophilic Quench of Enantioenriched N-Boc-2-Aryl-1,2,3,4-tetrahydroquinolines. nih.gov

Advanced Characterization and Computational Analysis of 1 Butyl 1,2,3,4 Tetrahydroquinoline Structures

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 1-butyl-1,2,3,4-tetrahydroquinoline and for probing its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone for the structural determination of organic molecules.

¹H NMR: The proton NMR spectrum of 1,2,3,4-tetrahydroquinoline (B108954) provides a template for interpreting the spectrum of its 1-butyl derivative. chemicalbook.comnih.gov For the parent compound, characteristic signals appear for the aromatic protons (in the range of 6.4-7.0 ppm), the N-H proton (around 3.8 ppm), and the aliphatic protons of the saturated ring (at approximately 3.2, 2.7, and 1.9 ppm for the C2, C4, and C3 positions, respectively). chemicalbook.com

Upon N-butylation, the ¹H NMR spectrum of 1-butyl-1,2,3,4-tetrahydroquinoline would exhibit additional signals corresponding to the butyl group. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) would likely appear in the range of 3.1-3.4 ppm. The subsequent methylene groups of the butyl chain would resonate further upfield, typically between 1.2 and 1.7 ppm, while the terminal methyl group would produce a triplet at approximately 0.9 ppm. The signal for the N-H proton would be absent.

¹³C NMR: The ¹³C NMR spectrum of 1,2,3,4-tetrahydroquinoline shows distinct signals for its nine carbon atoms. nih.gov The aromatic carbons resonate in the downfield region (around 114-145 ppm), while the aliphatic carbons at C2, C3, and C4 appear at approximately 47, 27, and 22 ppm, respectively. nih.gov

For 1-butyl-1,2,3,4-tetrahydroquinoline, the introduction of the butyl group would add four new signals to the ¹³C NMR spectrum. The carbon of the methylene group attached to the nitrogen (N-CH₂) would be expected around 50-55 ppm. The other carbons of the butyl chain would appear at approximately 29 ppm (CH₂), 20 ppm (CH₂), and 14 ppm (CH₃). The chemical shifts of the tetrahydroquinoline ring carbons, particularly C2 and C8a, would also be influenced by the N-alkylation.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For 1,2,3,4-tetrahydroquinoline, the molecular ion peak [M]⁺ is observed at m/z 133. nih.govnih.gov The fragmentation pattern often involves the loss of a hydrogen atom to give a stable ion at m/z 132. nih.gov

For 1-butyl-1,2,3,4-tetrahydroquinoline, the molecular weight is 189.30 g/mol . chemsynthesis.comsigmaaldrich.com Therefore, the molecular ion peak [M]⁺ in its mass spectrum would be expected at m/z 189. A prominent fragment would likely correspond to the loss of a propyl group (CH₂CH₂CH₃) via cleavage of the C-C bond beta to the nitrogen, resulting in an ion at m/z 146. Another significant fragmentation pathway would be the loss of a butyl radical, leading to the tetrahydroquinolinium cation at m/z 132. GC-MS analysis would facilitate the separation of the compound from a mixture and provide its mass spectrum for identification.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,3,4-tetrahydroquinoline displays a characteristic N-H stretching vibration around 3400 cm⁻¹. nih.govchemicalbook.comnist.gov Other significant absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C=C stretching in the 1500-1600 cm⁻¹ region. nih.govchemicalbook.com

In the IR spectrum of 1-butyl-1,2,3,4-tetrahydroquinoline, the N-H stretching band would be absent. Instead, prominent C-H stretching vibrations for the butyl group would be observed in the 2850-2960 cm⁻¹ region. The rest of the spectrum would be broadly similar to that of the parent compound, with characteristic aromatic and aliphatic absorptions.

Electronic Spectroscopy (Ultraviolet-Visible and Fluorescence)

Electronic spectroscopy provides insights into the conjugated systems within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 1,2,3,4-tetrahydroquinoline exhibits absorption maxima characteristic of the substituted benzene (B151609) ring. Typically, two main absorption bands are observed, one around 250 nm and another around 300 nm, arising from π-π* transitions. nist.gov The introduction of a butyl group on the nitrogen atom is not expected to significantly alter the chromophore of the aromatic ring. Therefore, the UV-Vis spectrum of 1-butyl-1,2,3,4-tetrahydroquinoline should be very similar to that of the parent compound.

Fluorescence Spectroscopy: While not as commonly reported, tetrahydroquinoline and its derivatives can exhibit fluorescence. The fluorescence spectrum is sensitive to the molecular environment and substitution patterns. The emission spectrum of 1-butyl-1,2,3,4-tetrahydroquinoline would provide information on its excited state properties.

X-ray Diffraction Analysis of Tetrahydroquinoline Crystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. While no crystal structure for 1-butyl-1,2,3,4-tetrahydroquinoline is currently available in the public domain, studies on related N-substituted tetrahydroquinolines, such as 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566) and 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline, have been reported. These studies reveal that the heterocyclic ring typically adopts a half-chair conformation. The orientation of the N-substituent and the packing of the molecules in the crystal lattice are determined by intermolecular forces such as hydrogen bonds and van der Waals interactions. It can be inferred that in a crystalline state, 1-butyl-1,2,3,4-tetrahydroquinoline would likely exhibit a similar half-chair conformation for the tetrahydroquinoline ring, with the butyl group adopting a specific orientation to minimize steric hindrance and maximize favorable intermolecular contacts.

Theoretical and Computational Chemistry Applications

Computational chemistry offers a powerful tool to complement experimental data and to predict the structural and electronic properties of molecules. For N-substituted tetrahydroquinolines, computational studies can be employed to:

Predict Conformational Preferences: Determine the most stable conformations of the tetrahydroquinoline ring and the orientation of the N-butyl group.

Calculate Spectroscopic Properties: Predict NMR chemical shifts, vibrational frequencies, and electronic transition energies, which can aid in the interpretation of experimental spectra.

Analyze Electronic Structure: Investigate the distribution of electron density, molecular orbitals, and the impact of the N-butyl group on the electronic properties of the aromatic ring.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic properties. For 1-butyl-1,2,3,4-tetrahydroquinoline, DFT calculations can predict key structural parameters and electronic descriptors.

DFT methods are employed to optimize the molecular geometry, finding the lowest energy conformation of the molecule. This involves calculating bond lengths, bond angles, and dihedral angles. For the parent compound, 1,2,3,4-tetrahydroquinoline, computational studies have identified multiple stable conformers. rsc.org The addition of a butyl group on the nitrogen atom in 1-butyl-1,2,3,4-tetrahydroquinoline introduces further conformational flexibility that can be systematically explored using DFT.

Key electronic properties that can be calculated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map provides a visual representation of the charge distribution, highlighting regions that are susceptible to electrophilic or nucleophilic attack.

| Property | Description | Typical Calculated Value Range |

| Total Energy | The total electronic energy of the optimized geometry. | Varies with method/basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to 1.0 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 4.5 to 7.0 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1.0 to 2.5 D |

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating the energy barriers associated with these transformations. smu.edu For 1-butyl-1,2,3,4-tetrahydroquinoline, such studies can provide a detailed understanding of its reactivity, for instance, in oxidation, alkylation, or other functionalization reactions.

By modeling the reaction pathway, researchers can identify the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. DFT calculations are frequently used to determine these energetic parameters. The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that a calculated transition state correctly connects the reactants and products. smu.edu

These computational approaches allow for the investigation of various potential reaction mechanisms, helping to discern the most favorable pathway. For example, in the synthesis of substituted tetrahydroquinolines, computational studies can elucidate the role of catalysts and the stereochemical outcome of the reaction.

Molecular Dynamics and Conformational Sampling

The conformational landscape of a flexible molecule like 1-butyl-1,2,3,4-tetrahydroquinoline is complex due to the rotational freedom of the butyl group and the puckering of the tetrahydroquinoline ring system. Molecular Dynamics (MD) simulations and other conformational sampling methods are employed to explore this landscape.

MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a dynamic picture of its behavior. This allows for the exploration of different conformations and the study of their relative stabilities and the transitions between them. Conformational analysis of related tetrahydroisoquinolines has been performed using molecular mechanics calculations, which can efficiently sample a wide range of conformations. nih.gov

The results of these simulations can be used to generate a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. researchgate.net By identifying the minima on the PES, the most stable conformations can be determined. For the parent 1,2,3,4-tetrahydroquinoline, high-level quantum chemistry calculations have been used to identify four stable conformations, existing as two pairs of enantiomers. rsc.org The presence of the N-butyl group in 1-butyl-1,2,3,4-tetrahydroquinoline would be expected to further populate the conformational space.

Research Applications of the 1,2,3,4 Tetrahydroquinoline Scaffold in Chemical Sciences

Role in Synthetic Organic Chemistry as a Building Block

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a valuable building block for chemists due to its prevalence in natural products and medicinally important molecules. nih.gov Its structure allows for diverse functionalization, making it a versatile intermediate in the synthesis of more complex molecular architectures. A variety of synthetic strategies, particularly domino reactions, have been developed to construct the THQ core efficiently. nih.gov These methods are prized for their high atom economy, selectivity, and for producing less waste, aligning with the principles of green chemistry. nih.gov

Several domino reaction strategies have proven effective for generating substituted tetrahydroquinolines:

Reduction-Reductive Amination: This involves the catalytic reduction of a nitro group, followed by the formation of a cyclic imine, which is then further reduced to yield the tetrahydroquinoline ring system. nih.gov

SNAr-Terminated Sequences: These reactions can involve an intermolecular SN2 reaction followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) displacement to form the heterocyclic ring. nih.gov

Metal-Mediated Cyclizations: Transition metals like chromium or manganese can be used to catalyze the annulation of precursors to form the THQ skeleton. nih.govacs.org For instance, a manganese(I) PN³ pincer complex has been successfully used to synthesize 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols through a "borrowing hydrogen" methodology, which is highly atom-efficient, producing only water as a byproduct. acs.org

Electrochemical Methods: A modern approach involves the electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor, offering a mild and efficient route to THQ derivatives. rsc.org

The synthesis of Quinoline (B57606), 1-butyl-1,2,3,4-tetrahydro- would typically involve established N-alkylation methods on the parent 1,2,3,4-tetrahydroquinoline or through a reductive amination pathway involving butyraldehyde (B50154). The reactivity of the nitrogen atom within the THQ scaffold makes it a key site for introducing substituents like the butyl group, thereby modulating the compound's properties for various applications.

Table 1: Selected Synthetic Methods for the 1,2,3,4-Tetrahydroquinoline Core

| Method | Reactants | Catalyst/Reagents | Key Features |

| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | High yields (93-98%), multi-step sequence in one pot. nih.gov |

| SN2-SNAr Domino Reaction | Benzylamine, Bromide- and Fluoride-substituted precursors | DMF | Proceeds at ambient temperature, high yield (98% reported for one case). nih.gov |

| Manganese-Catalyzed Borrowing Hydrogen | 2-Aminobenzyl alcohols, Secondary alcohols | Manganese(I) PN³ pincer complex, KH, KOH | Atom-efficient, water is the only byproduct, one-pot reaction. acs.org |

| Electrochemical Synthesis | Quinolines | Acetonitrile | Mild conditions, high efficiency, acetonitrile acts as H-source and cyanomethyl precursor. rsc.org |

Contributions to Materials Science and Related Fields

The unique electronic structure of the tetrahydroquinoline scaffold has led to its exploration in the field of materials science, particularly for creating novel polymers and optoelectronic materials.

The ability of the 1,2,3,4-tetrahydroquinoline unit to be incorporated into larger molecular chains makes it a candidate for the development of new polymeric materials. While specific research focusing on polymers derived from Quinoline, 1-butyl-1,2,3,4-tetrahydro- is not extensively documented, the general THQ structure serves as a functional monomer. The nitrogen atom and the aromatic ring can be modified to facilitate polymerization reactions. These resulting polymers could possess unique thermal, mechanical, or electronic properties, stemming from the rigid and electron-rich nature of the THQ core. The development of such polymers is an active area of research, aiming to create materials for specialized applications. nih.gov

Table 2: Calculated Properties of Designed THQ Dye-Sensitizers

| Compound | Adsorption Energy (eV) | Key Finding |

| THQ9 | -3.77 | Showed the highest adsorption energy on the TiO₂ surface, indicating strong binding. researchgate.net |

| THQ5 | -1.42 | Had the least adsorption energy among the studied dyes. researchgate.net |

| All Designed Dyes | N/A | Possessed desirable optoelectronic properties for DSSC applications, including efficient electron injection and regeneration potential. nih.gov |

Medicinal Chemistry Research Perspectives on Tetrahydroquinoline Frameworks

The THQ scaffold is of paramount importance in medicinal chemistry, where its derivatives are investigated for a wide array of therapeutic applications.

The 1,2,3,4-tetrahydroquinoline core is widely regarded as a "privileged scaffold" in drug discovery. nih.govnih.gov This term describes a molecular framework that can serve as a ligand for multiple biological targets, appearing frequently in biologically active compounds. nih.govresearchgate.net The THQ structure is present in numerous natural products with significant bioactivity, such as the antibiotic helquinoline and the cytotoxic agent cuspareine. nih.gov Furthermore, it forms the core of many synthetic pharmaceuticals, including the antiarrhythmic drug Nicainoprol and the antiviral agent Virantmycin. nih.govwikipedia.org

The versatility of the THQ scaffold stems from its three-dimensional structure, which allows it to interact with diverse biological receptors and enzymes in a specific manner. Its widespread biological applications include anticancer, neurotropic, antimalarial, and anti-HIV activities. nih.govnih.goveurekaselect.com This broad spectrum of activity makes the THQ framework a highly attractive starting point for the design of new therapeutic agents. nih.govrsc.orgresearchgate.net

The status of THQ as a privileged scaffold has spurred extensive research into the rational design and synthesis of novel derivatives for various therapeutic targets. rsc.orgresearchgate.nettandfonline.com Medicinal chemists systematically modify the THQ core to optimize potency, selectivity, and pharmacokinetic properties.

For example, researchers have designed and synthesized novel series of THQ derivatives as potent inhibitors of NF-κB, a protein complex that plays a key role in cancer. acs.org In one study, a library of new THQ compounds was synthesized and evaluated against several human cancer cell lines, leading to the identification of a derivative that was 53 times more potent than the reference compound at inhibiting NF-κB transcriptional activity. acs.org

Other research efforts have focused on:

HIV-1 Reverse Transcriptase (RT) Inhibitors: Novel THQ carbamates have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Several of these compounds showed significant inhibitory activity against wild-type HIV-1 RT. nih.gov

Anticancer Agents: New THQ derivatives have been synthesized and shown to possess antiproliferative activity against various cancer cell lines, including colorectal cancer and breast adenocarcinoma. researchgate.netresearchgate.net Some of these compounds act by inducing oxidative stress and autophagy in cancer cells. researchgate.net

CETP Inhibitors: Tetrazoyl THQ derivatives have been developed as inhibitors of the Cholesteryl Ester Transfer Protein (CETP), with the aim of raising HDL-cholesterol levels. nih.gov

The synthesis of these novel compounds often relies on building upon the core THQ structure, demonstrating the scaffold's role as a foundational element in modern drug discovery. nih.govrsc.orgtandfonline.com The introduction of substituents at various positions, such as the N-butyl group in Quinoline, 1-butyl-1,2,3,4-tetrahydro- , is a key strategy in the structure-activity relationship (SAR) studies used to refine the biological activity of these research compounds. rsc.orgnih.gov

Table 3: Examples of Biologically Active Tetrahydroquinoline Derivatives

| Compound Class | Biological Target/Activity | Example Finding |

| NF-κB Inhibitors | NF-κB transcriptional activity | Compound 6g was 53 times more potent than the reference compound. acs.org |

| HIV-1 RT Inhibitors | HIV-1 Reverse Transcriptase | Compounds 6b and 6j inhibited RT activity with IC₅₀ values of 8.12 and 5.42 μM, respectively. nih.gov |

| Anticancer Agents | Human liver carcinoma (HepG2) | Compound 3j showed an IC₅₀ of 5.20 µM. researchgate.net |

| CETP Inhibitors | Cholesteryl Ester Transfer Protein | Compound 6m exhibited a robust increase in HDL-c in an animal model. nih.gov |

| Antimalarial Agents | Plasmodium falciparum | Compound 11 is undergoing testing as an antimalarial agent. nih.gov |

Structure-Activity Relationship (SAR) Insights from Tetrahydroquinoline Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the 1,2,3,4-tetrahydroquinoline scaffold, these studies have provided critical insights into how specific structural modifications influence potency and selectivity for various biological targets.

Researchers have identified 1,2,3,4-tetrahydroquinolines as potent inhibitors of the lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) transcriptional activity. acs.org In a study involving a series of novel 1,2,3,4-tetrahydroquinoline derivatives, compound 6g was found to be the most potent inhibitor of NF-κB activity and demonstrated the highest cytotoxicity against several human cancer cell lines. acs.org

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have also been employed to understand the SAR of tetrahydroquinoline derivatives targeting Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy. mdpi.com A study on 40 tetrahydroquinoline-based LSD1 inhibitors revealed key structural requirements for enhanced activity. mdpi.com The analysis indicated that the introduction of an amino group (-NH2) and hydrophobic groups could improve the inhibitory effects. mdpi.com Specifically, the introduction of -NH2 was shown to enhance interactions with key amino acid residues in the LSD1 binding pocket, such as Asp555, Phe538, and Glu559, leading to more stable binding. mdpi.com

The table below summarizes the structure-activity relationships for a series of 1,2,3,4-tetrahydroquinoline derivatives as NF-κB inhibitors.

| Compound | Modifications | Activity |

| Series 4-7 | Various substitutions on the tetrahydroquinoline core | Identified as inhibitors of LPS-induced NF-κB transcriptional activity. acs.org |

| 6g | Specific substitution pattern (not detailed in abstract) | Most potent inhibition of NF-κB transcriptional activity and most potent cytotoxicity against evaluated human cancer cell lines. acs.org |

| LSD1 Inhibitors | Based on a tetrahydroquinoline scaffold | A series of 40 derivatives were used to construct 3D-QSAR models to guide the design of more potent inhibitors. mdpi.com |

| Designed D1 & D4 | Introduction of amino and hydrophobic groups | Showed better predicted activity and binding stability to LSD1 than the template molecule. mdpi.com |

Hybrid Molecule Approaches in Medicinal Chemistry Research

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric moieties to create a single hybrid molecule with potentially enhanced affinity, selectivity, and a more favorable side-effect profile compared to the individual parent molecules. nih.gov This approach has been successfully applied to the 1,2,3,4-tetrahydroquinoline scaffold to develop new therapeutic candidates.

An example of this approach is the synthesis of a hybrid molecule combining 1,2,3,4-tetrahydroquinoline and ibuprofen (B1674241), a well-known non-steroidal anti-inflammatory drug (NSAID). mdpi.com The resulting compound, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one , was synthesized and evaluated for its biological properties. mdpi.com This hybridization aims to merge the distinct pharmacological profiles of the two parent fragments into a single entity. mdpi.com

The development of hybrid molecules is a promising strategy in the search for new drug candidates, offering a way to create novel chemical entities with combined biological activities. mdpi.com

The table below presents examples of hybrid molecules based on the 1,2,3,4-tetrahydroquinoline scaffold.

| Hybrid Molecule | Constituent Pharmacophores | Therapeutic Area/Target |

| 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one | 1,2,3,4-Tetrahydroquinoline and Ibuprofen | Anti-inflammatory mdpi.com |

Future Directions and Emerging Paradigms in 1 Butyl 1,2,3,4 Tetrahydroquinoline Research

Innovations in Green and Sustainable Synthesis

The chemical industry's shift towards environmentally benign processes has spurred significant innovation in the synthesis of N-alkylated tetrahydroquinolines, including the 1-butyl derivative. Future research is focused on methodologies that offer high atom economy, utilize less toxic reagents, and minimize waste.

Key sustainable methods that are being actively developed include:

Borrowing Hydrogen (BH) Methodology: This elegant strategy allows for the N-alkylation of amines using alcohols, with water as the only byproduct. acs.org Recent advancements have demonstrated the use of earth-abundant, non-noble metal catalysts, such as manganese pincer complexes, for the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. acs.orgnih.gov This one-pot cascade reaction is highly atom-efficient and avoids the need for external reducing agents. nih.gov The application of this method to synthesize 1-butyl-1,2,3,4-tetrahydroquinoline would involve using butan-1-ol as the alkylating agent, representing a green alternative to traditional methods.

Reductive Amination/Alkylation: One-pot tandem reactions are gaining traction for their efficiency. A notable metal-free approach utilizes boronic acid to catalyze the reduction of a quinoline (B57606) to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde (e.g., butanal) in the presence of a hydrogen donor like Hantzsch ester. acs.org This method is attractive due to the use of a commercially available, air- and moisture-tolerant organoboron catalyst. acs.org Similarly, direct reductive N-methylation of quinolines has been achieved using paraformaldehyde and H₂ over a Pd/C catalyst, providing a straightforward route to N-methyl tetrahydroquinolines that could be adapted for N-butylation. rsc.org

Catalysis with Heterogeneous Catalysts: The use of recyclable heterogeneous catalysts aligns well with green chemistry principles. Systems like Ni-NiAl-LDO (Layered Double Oxides) have been shown to catalyze the synthesis of tetrahydroquinolines via borrowing hydrogen and acceptorless dehydrogenative coupling reactions. researchgate.net These methods benefit from the easy availability of alcohols as starting materials and the generation of only hydrogen and water as byproducts. researchgate.net

Table 1: Comparison of Green Synthesis Methods for N-Alkylated Tetrahydroquinolines

| Methodology | Catalyst Example | Key Advantages | Byproducts | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen (BH) | Manganese PN³ Pincer Complex | Atom-efficient, one-pot cascade, no external reducing agent needed | Water | acs.orgnih.gov |

| Metal-Free Reductive Alkylation | Arylboronic Acid | Metal-free, mild conditions, air- and moisture-tolerant catalyst | Oxidized Hantzsch ester | acs.org |

| Catalytic Reductive N-Alkylation | Pd/C | Straightforward, one-pot, good to excellent yields | Water | rsc.org |

| Heterogeneous Catalysis (BH) | Ni-NiAl-LDO | Environmentally benign, recyclable catalyst, uses inexpensive starting materials | Hydrogen, Water | researchgate.net |

Discovery of Unprecedented Reactivity and Derivatization Routes

The exploration of novel reactions and derivatization pathways for the 1-butyl-1,2,3,4-tetrahydroquinoline core is crucial for expanding its chemical space and accessing new functionalities. Future work will likely move beyond simple substitutions to more complex molecular architectures.

Domino Reactions: These cascade reactions enable the construction of complex molecules from simple starting materials in a single operation, which is a prime example of green chemistry. nih.gov Strategies involving reduction-reductive amination or Michael-SNAr sequences have been used to create highly substituted tetrahydroquinolines. nih.gov Applying these complex, multi-step, one-pot sequences to pre-formed 1-butyl-1,2,3,4-tetrahydroquinoline or incorporating the N-butyl group during the cascade can lead to novel derivatives with previously inaccessible substitution patterns.

Hybrid Molecule Synthesis: A promising strategy involves the covalent linking of the 1-butyl-1,2,3,4-tetrahydroquinoline moiety with another pharmacologically active molecule to create a hybrid compound. This approach aims to combine the therapeutic properties of both fragments. For instance, researchers have successfully synthesized hybrids of 1,2,3,4-tetrahydroquinoline (B108954) and ibuprofen (B1674241). mdpi.com The synthesis typically involves the acylation of the tetrahydroquinoline nitrogen with an activated form of the second molecule, such as an acyl chloride. mdpi.com This opens a vast field for creating novel dual-action agents based on the 1-butyl-1,2,3,4-tetrahydroquinoline scaffold.

Multicomponent Reactions (MCRs): MCRs, such as the Mannich reaction, offer an efficient route to generate diverse libraries of compounds. nih.gov A one-pot, three-component condensation involving a tetrahydroquinoline, an aldehyde (like formaldehyde), and a secondary amine can produce N-Mannich bases, introducing further complexity and functionalization at the nitrogen atom of the quinoline ring. nih.gov Adapting these reactions for the 1-butyl-1,2,3,4-tetrahydroquinoline core could rapidly generate a wide array of derivatives for biological screening.

Advanced Machine Learning and AI Applications in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the discovery and optimization of new drug candidates. nih.gov These computational tools are being increasingly applied to the quinoline scaffold, and their use in 1-butyl-1,2,3,4-tetrahydroquinoline research is a key future direction.

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity profiles of novel molecules. nih.govmdpi.com For 1-butyl-1,2,3,4-tetrahydroquinoline, this means that new, unsynthesized derivatives can be computationally screened to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. mdpi.com For example, 3D-QSAR models can provide insights into the structure-activity relationship, identifying key structural features that influence a ligand's activity. nih.govmdpi.com

De Novo Drug Design: Deep learning models can generate entirely new molecular structures tailored to a specific therapeutic profile. nih.gov By providing the model with the 1-butyl-1,2,3,4-tetrahydroquinoline core as a starting point and defining desired properties (e.g., high binding affinity to a specific protein target, low toxicity), AI can propose novel derivatives for synthesis. nih.gov

Reaction Prediction and Optimization: AI is not only for designing molecules but also for planning their synthesis. cityu.edu.hk ML models can predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest synthetic routes. cityu.edu.hkresearchgate.netspecialchem.com This can be particularly useful for optimizing the green synthesis protocols for 1-butyl-1,2,3,4-tetrahydroquinoline and its derivatives.

Table 2: Applications of AI/ML in Tetrahydroquinoline Research

| AI/ML Application | Description | Potential Impact on 1-Butyl-1,2,3,4-THQ Research | Reference |

|---|---|---|---|

| Property/Activity Prediction | Training models on known quinoline derivatives to predict biological activity, toxicity, and physicochemical properties of new analogues. | Prioritizes synthesis of derivatives with higher chances of success; reduces unnecessary animal testing. | mdpi.comresearch.googleeurekalert.org |

| De Novo Design | Using generative models to create novel molecular structures with desired properties based on the 1-butyl-1,2,3,4-THQ scaffold. | Expands the accessible chemical space with innovative and potent compounds. | nih.govnih.gov |

| Reaction Optimization | Employing algorithms to predict reaction yields and identify the optimal conditions (catalyst, solvent, temperature) for synthesis. | Improves efficiency and sustainability of synthesizing the target compound and its derivatives. | cityu.edu.hkresearchgate.net |

| Virtual Screening | Using molecular docking and ML to screen large virtual libraries of 1-butyl-1,2,3,4-THQ derivatives against biological targets. | Rapidly identifies potential hits for further investigation in a cost-effective manner. | mdpi.com |

Synergistic Approaches in Multidisciplinary Chemical Research

The future of research on 1-butyl-1,2,3,4-tetrahydroquinoline lies in breaking down traditional scientific silos. Synergistic approaches that combine synthetic chemistry, computational modeling, and biological sciences are essential for unlocking the full potential of this compound.

The development of novel 1-butyl-1,2,3,4-tetrahydroquinoline derivatives is often the starting point for broader multidisciplinary investigations. For example, newly synthesized compounds are frequently subjected to a battery of biological evaluations, including assays for anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory activities. nih.govmdpi.com This collaborative workflow is becoming standard practice.

A typical synergistic research cycle might involve:

Computational Design: AI and molecular modeling are used to design novel derivatives of 1-butyl-1,2,3,4-tetrahydroquinoline with predicted high affinity for a specific biological target, such as the mTOR protein in cancer cells. mdpi.com

Chemical Synthesis: Organic chemists then synthesize the most promising candidates, often employing the green and efficient methods described previously.

In Vitro Evaluation: The synthesized compounds are tested in cell-based assays by biologists to determine their actual potency and selectivity against cancer cell lines versus healthy cells. nih.govmdpi.com

Iterative Optimization: The experimental results are fed back into the computational models, refining their predictive power and guiding the design of the next generation of compounds. mdpi.com

This integrated approach, where computational prediction and experimental validation work in tandem, creates a powerful feedback loop that accelerates the discovery process. It ensures that synthetic efforts are focused on molecules with the highest probability of possessing desired biological activities, embodying a modern, efficient, and multidisciplinary paradigm in chemical research.

Q & A

Q. What are the common synthetic methodologies for preparing 1-butyl-1,2,3,4-tetrahydroquinoline derivatives?

The synthesis of 1-butyl-1,2,3,4-tetrahydroquinoline derivatives typically involves cyclization or reduction strategies. For example:

- Pictet-Spengler Cyclization : Aromatic amines react with carbonyl compounds under acidic conditions to form the tetrahydroquinoline core .

- Reductive Methods : LiAlH₄-mediated reduction of quinoline precursors can yield tetrahydroquinoline derivatives, with subsequent alkylation introducing the butyl group (e.g., via SOCl₂/chloroform for functionalization) .

- Bifunctional Derivatives : Bifunctional analogs (e.g., 4,4'-(1,4-phenylenediamine)di(tetrahydroquinoline)) require regioselective substitution, often using Friedel-Crafts alkylation or transition-metal catalysis .

Q. What analytical techniques are critical for characterizing 1-butyl-1,2,3,4-tetrahydroquinoline derivatives?

Key methods include:

- NMR Spectroscopy : To confirm regiochemistry and substituent orientation (e.g., distinguishing between N-alkylation vs. C-alkylation).

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.

- Chromatography (HPLC/GC) : To assess purity, especially when synthesizing derivatives with multiple stereocenters or substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce substituents at specific positions on the tetrahydroquinoline scaffold?

Substituent placement depends on:

- Electrophilic Aromatic Substitution (EAS) : Activating groups (e.g., -OH, -NH₂) direct substitution to the para/meta positions. For example, nitration of 1-butyl-tetrahydroquinoline under HNO₃/H₂SO₄ yields 6-nitro derivatives .

- Catalytic C-H Functionalization : Pd-catalyzed cross-coupling reactions enable selective introduction of aryl or alkyl groups at the C-8 position .

- Steric Effects : Bulky substituents (e.g., isobutyryl groups) at N-1 can hinder reactivity at adjacent positions, directing modifications to distal sites .

Q. How do researchers resolve contradictions in reported biological activities of 1-butyl-tetrahydroquinoline derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) often arise from:

- Substituent Effects : Minor structural changes (e.g., electron-withdrawing vs. donating groups) drastically alter receptor binding. For instance, N1-cyclopentyl-N2-(1-isobutyryl-tetrahydroquinolin-7-yl)oxalamide shows varied activity depending on the isobutyryl group’s conformation .

- Assay Variability : Differences in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), or concentration ranges can skew results. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are recommended .

Q. What strategies mitigate stability issues during storage and handling of 1-butyl-tetrahydroquinoline derivatives?

- Oxidation Prevention : Store under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) to prevent ring re-aromatization to quinoline .

- Moisture Sensitivity : Hydrolysis-prone derivatives (e.g., ester-functionalized analogs) require desiccants and anhydrous solvents .

- Temperature Control : Derivatives with low melting points (e.g., <50°C) should be refrigerated to avoid degradation .

Data Gaps and Methodological Challenges

Q. How should researchers address missing physicochemical data (e.g., logP, solubility) for novel 1-butyl-tetrahydroquinoline analogs?

Q. What are the key considerations in designing in vivo studies for tetrahydroquinoline-based therapeutics?

- Metabolic Stability : Evaluate hepatic microsomal stability to identify labile groups (e.g., ester linkages prone to hydrolysis) .

- Toxicology Screening : Prioritize derivatives with low acute oral toxicity (LD₅₀ > 500 mg/kg) and minimal skin/eye irritation (per GHS Category 2/2A thresholds) .

Safety and Regulatory Compliance

Q. What personal protective equipment (PPE) is required when handling 1-butyl-tetrahydroquinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.